![molecular formula C16H16ClN3 B2637839 4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline CAS No. 890087-03-3](/img/structure/B2637839.png)

4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

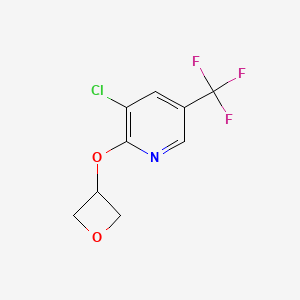

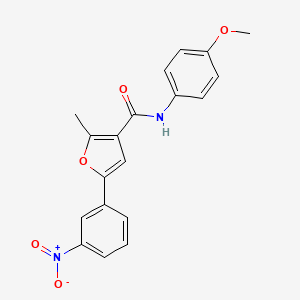

4-Chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline is a chemical compound with the CAS Number: 890087-03-3 . It has a molecular weight of 285.78 and its IUPAC name is 4-chloro-2-cyclohexyl-1H-imidazo[4,5-c]quinoline .

Synthesis Analysis

This compound can be synthesized through several methods. One method involves starting with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile, using 6-bromo-4-chloro-3-nitroquinoline as an intermediate. The key steps include a Suzuki reaction and closure of the imidazolinone ring with triphosgene .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16ClN3/c17-15-14-13 (11-8-4-5-9-12 (11)18-15)19-16 (20-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2, (H,19,20) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Imidazo[4,5-c]quinoline derivatives have been synthesized using a variety of methods, highlighting their chemical versatility and potential for creating novel compounds with specific properties. For example, one study demonstrated an efficient access to novel nitrogen-containing pentacyclic compounds through a combined isocyanide-based multi-component Ullmann-type reaction, showcasing the compound's synthetic utility (Dianat et al., 2015). Another approach involved the synthesis of imidazo[4,5-c]quinoline derivatives as PI3K/mTOR inhibitors, indicating their potential in drug discovery (Yanjie Liu et al., 2017).

Biological Activity and Applications

The imidazo[4,5-c]quinoline scaffold has been explored for its biological activity, particularly as inhibitors of certain enzymes or pathways relevant to cancer and other diseases. For instance, derivatives of this compound class showed promising kinase profiles as dual PI3K/mTOR tool compounds, suggesting their applicability in targeting cancer pathways (Yanjie Liu et al., 2017). Moreover, research into the antiviral activity of phenylimidazopyridines derived by molecular simplification of phenylimidazo[4,5-g]quinolines has revealed potential therapeutic applications against various viral infections (Loddo et al., 2014).

Novel Synthesis Methods

Researchers have developed innovative synthesis methods to create complex imidazo[4,5-c]quinoline derivatives. A notable example is the use of sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles as a magnetically recoverable catalyst for the synthesis of N-fused imidazole-quinoline conjugates, illustrating the integration of nanotechnology in chemical synthesis (Mouradzadegun et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3/c17-15-14-13(11-8-4-5-9-12(11)18-15)19-16(20-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTZGHMEQSNDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637758.png)

![7-(Piperazin-1-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2637765.png)

![2-Chloro-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]acetamide](/img/structure/B2637769.png)

![2-[(Oxolan-2-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2637772.png)

![(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide](/img/structure/B2637773.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B2637775.png)